molecular formula C16H15N7O2 B12370401 4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol

4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol

Cat. No.: B12370401
M. Wt: 344.38 g/mol
InChI Key: PWTBZOIUWZOPFT-CTHZQNSYSA-N
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Description

4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol is a synthetic organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. These compounds are characterized by a triazine ring substituted with amine groups.

Preparation Methods

The synthesis of 4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol involves several steps:

Chemical Reactions Analysis

4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol involves its interaction with adenosine receptors. It acts as an inhibitor of adenosine receptor A1, A2a, and A2b, thereby modulating various physiological responses such as neurotransmission, vasodilation, and immune responses .

Properties

Molecular Formula

C16H15N7O2

Molecular Weight

344.38 g/mol

IUPAC Name

4-[2-[[7-amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol

InChI

InChI=1S/C16H15N7O2/c17-14-20-15(18-8-7-10-3-5-11(24)6-4-10)21-16-19-13(22-23(14)16)12-2-1-9-25-12/h1-6,9,24H,7-8H2,(H3,17,18,19,20,21,22)/i1D,2D,3D,4D,5D,6D,9D

InChI Key

PWTBZOIUWZOPFT-CTHZQNSYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCNC2=NC3=NC(=NN3C(=N2)N)C4=C(C(=C(O4)[2H])[2H])[2H])[2H])[2H])O)[2H]

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)NCCC4=CC=C(C=C4)O)N

Origin of Product

United States

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